2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide often involves multi-step reaction sequences. A notable example is the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence, ending with a condensation reaction. This process yields compounds characterized by 1D and 2D NMR spectroscopic analyses and high-resolution mass spectrometry (HRMS) (Evrard et al., 2022). Other synthesis methods include one-pot reactions utilizing the Ortoleva-King reaction for a broad range of imidazo[1,2-a]pyridines, showing the efficiency and versatility of these synthetic approaches (Stasyuk et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within the imidazo[1,2-a]pyridin-2-yl family, including acetohydrazide derivatives, reveals a mixture of conformers. For instance, N-acylhydrazones display syn-periplanar (sp E) and anti-periplanar (ap E) conformations, with sp E being the major form in most cases. Such structural diversity is crucial for understanding the chemical behavior and potential applications of these compounds (Evrard et al., 2022).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, contributing to their broad applicability. These include the formation of C-N, C-O, and C-S bonds through transition-metal-free three-component reactions, highlighting their potential for constructing complex molecular architectures with diverse functional groups (Cao et al., 2014).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and the presence of functional groups. These properties are essential for determining the compound's suitability for specific applications, including materials science and pharmaceutical research.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and functional group compatibility, are crucial for their application in synthetic chemistry. Their ability to undergo various chemical transformations makes them valuable intermediates in the synthesis of more complex molecules. For example, the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines showcases their utility in synthesizing carbonyl derivatives, important substrates in organic synthesis (Wang et al., 2015).
Scientific Research Applications
Heterocyclic Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized for its versatility in medicinal chemistry, serving as a core structure for developing bioactive molecules. A comprehensive review by Garrido et al. (2021) highlights the significance of imidazo[1,2-b]pyridazine, a related heterocyclic nucleus, emphasizing its role in generating various therapeutic agents, including successful kinase inhibitors like ponatinib. This underscores the resurgence in exploring derivatives for potential medical applications, reflecting the structural and functional versatility of imidazo[1,2-a]pyridin-2-yl derivatives (Garrido et al., 2021).
Synthetic and Biological Applications
Kobak and Akkurt (2022) delve into the synthetic advancements and applications of imidazo[1,2-a]pyrimidine and its derivatives, highlighting their use in biological activities and secondary applications like corrosion inhibition. This review from 2000 to 2021 signifies the broad applicability of imidazo[1,2-a] derivatives in both chemical and biological research domains, suggesting a similar potential for 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide derivatives (Kobak & Akkurt, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) . These enzymes play crucial roles in neurological function and inflammatory responses.
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding , leading to inhibition of the target enzymes’ activity .
Biochemical Pathways
Given its potential inhibitory effects on ache, bche, and lox , it may impact cholinergic signaling and lipid metabolism pathways.
Result of Action
Inhibition of ache, bche, and lox could potentially lead to changes in neurological function and inflammatory responses .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide belongs, can undergo various radical reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Cellular Effects
Related compounds have been shown to have potent anti-inflammatory effects in cellular models
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions . These reactions could potentially lead to changes in gene expression or enzyme activity .
properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNWRPRNMPQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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